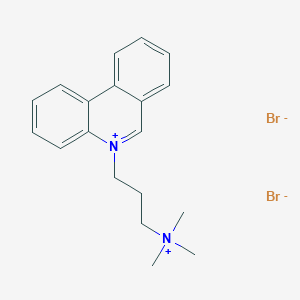
Phenanthridinium, 5-(3-(trimethylammonio)propyl)-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide is a heterocyclic organic compound with the molecular formula C19H24Br2N2 and a molecular weight of 440.215 g/mol . It is known for its unique structure, which includes a phenanthridinium core linked to a trimethylammonio propyl group. This compound is primarily used in experimental and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide typically involves the reaction of phenanthridine with a suitable alkylating agent, such as 3-bromopropyltrimethylammonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridin-5-ium oxides, while substitution reactions can produce various substituted phenanthridinium derivatives .
Aplicaciones Científicas De Investigación
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridinium chloride: Similar in structure but lacks the trimethylammonio propyl group.
Phenanthridinium bromide: Similar but with different substituents on the phenanthridinium core.
Uniqueness
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trimethylammonio propyl group enhances its solubility and reactivity compared to other phenanthridinium derivatives .
Propiedades
Número CAS |
4935-85-7 |
|---|---|
Fórmula molecular |
C19H24Br2N2 |
Peso molecular |
440.2 g/mol |
Nombre IUPAC |
trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium;dibromide |
InChI |
InChI=1S/C19H24N2.2BrH/c1-21(2,3)14-8-13-20-15-16-9-4-5-10-17(16)18-11-6-7-12-19(18)20;;/h4-7,9-12,15H,8,13-14H2,1-3H3;2*1H/q+2;;/p-2 |
Clave InChI |
PMWFVHVKRYLNKN-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


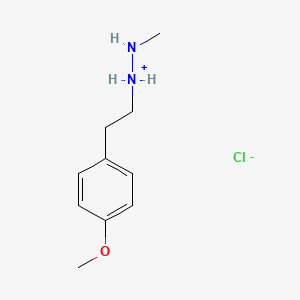
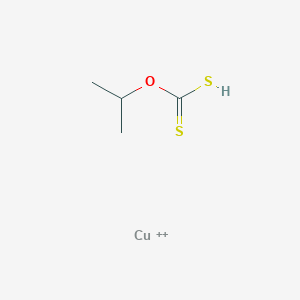
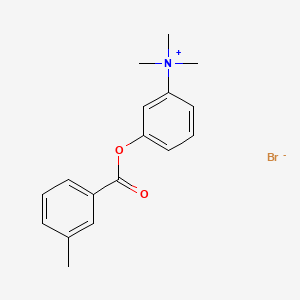


![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
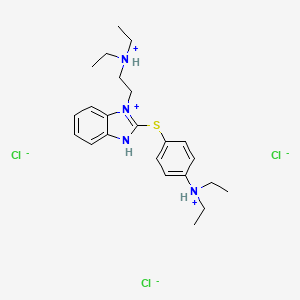
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)

![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)
![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)
